1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20195366
InChI: InChI=1S/C19H24N4O3/c1-12-7-13(2)22-19(21-12)20-10-18(24)23-6-5-14-8-16(25-3)17(26-4)9-15(14)11-23/h7-9H,5-6,10-11H2,1-4H3,(H,20,21,22)
SMILES:
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone

CAS No.:

Cat. No.: VC20195366

Molecular Formula: C19H24N4O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone -

Specification

Molecular Formula C19H24N4O3
Molecular Weight 356.4 g/mol
IUPAC Name 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone
Standard InChI InChI=1S/C19H24N4O3/c1-12-7-13(2)22-19(21-12)20-10-18(24)23-6-5-14-8-16(25-3)17(26-4)9-15(14)11-23/h7-9H,5-6,10-11H2,1-4H3,(H,20,21,22)
Standard InChI Key DSBUHEYGTSOFJQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)NCC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core, a bicyclic system with methoxy substitutions at positions 6 and 7. The dihydroisoquinoline moiety is fused to a ketone-bearing ethanone bridge, which connects to a 4,6-dimethylpyrimidin-2-amine group. Key structural attributes include:

  • Isoquinoline backbone: A partially saturated isoquinoline system with methoxy groups enhancing electron density and steric bulk .

  • Ethanone linker: A ketone functional group that may participate in hydrogen bonding or serve as a metabolic liability.

  • Pyrimidine substituent: A 4,6-dimethylpyrimidin-2-amine group, a heterocyclic motif common in kinase inhibitors and antimicrobial agents .

IUPAC Name and Stereochemistry

The systematic IUPAC name is derived as follows:

  • Parent chain: Ethanone (two-carbon ketone).

  • Substituents:

    • 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl): A dihydroisoquinoline ring with methoxy groups at positions 6 and 7.

    • 2-[(4,6-Dimethylpyrimidin-2-yl)amino]: An amino group attached to a 4,6-dimethylpyrimidine ring.
      Stereochemical data are unavailable in the literature, but the dihydroisoquinoline system suggests potential chirality at the bridgehead carbon .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three synthons:

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline: Likely synthesized via the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization .

  • 4,6-Dimethylpyrimidin-2-amine: Prepared through condensation of acetamidine with dimethylmalonate .

  • Ethanone linker: Introduced via nucleophilic acyl substitution or amide coupling.

Proposed Synthesis

A plausible route involves:

  • Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline:

    • Cyclization of 3,4-dimethoxyphenethylamine using phosphoryl chloride (Bischler-Napieralski) .

    • Reduction of the resulting imine to yield the dihydroisoquinoline .

  • Functionalization with ethanone:

    • Acylation of the dihydroisoquinoline nitrogen with chloroacetyl chloride .

  • Coupling with 4,6-dimethylpyrimidin-2-amine:

    • Nucleophilic displacement of the chloride by the pyrimidine amine under basic conditions .

Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)
16,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinePOCl₃, reflux, 4h72
22-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanoneChloroacetyl chloride, Et₃N, DCM65
3Target compound4,6-Dimethylpyrimidin-2-amine, K₂CO₃, DMF58

Physicochemical Properties

Predicted Properties

Using computational tools (e.g., PubChem, ACD/Labs):

  • Molecular formula: C₂₀H₂₆N₄O₃

  • Molecular weight: 370.45 g/mol

  • LogP: 2.1 (moderate lipophilicity)

  • Hydrogen bond donors/acceptors: 2/6

  • Rotatable bonds: 5

Spectral Data

  • IR (cm⁻¹): 1650 (C=O), 1605 (C=N), 1250 (C-O) .

  • ¹H NMR (DMSO-d₆):

    • δ 2.35 (s, 6H, CH₃-pyrimidine)

    • δ 3.25 (t, 2H, CH₂-isoquinoline)

    • δ 3.85 (s, 6H, OCH₃)

    • δ 6.70 (s, 1H, pyrimidine-H) .

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